

Analytical methods for determining drug-toantibody ratio (DAR)

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A Comprehensive Guide to Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic properties. Accurate and precise determination of the average DAR and the distribution of different drug-loaded species is paramount during ADC development and for quality control. This guide provides a detailed comparison of the most widely used analytical methods for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Comparison of Analytical Methods for DAR Determination

Each analytical method for DAR determination possesses distinct advantages and limitations in terms of the information provided, sample requirements, and compatibility with different ADC formats. The choice of method often depends on the stage of drug development, the specific characteristics of the ADC, and the desired level of detail.



Parameter	UV/Vis Spectroscopy	Hydrophobic Interaction Chromatograph y (HIC-HPLC)	Reversed- Phase HPLC (RP-HPLC)	Mass Spectrometry (MS)
Principle	Measures absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer- Lambert law.[1]	Separates ADC species based on differences in hydrophobicity. [2][3][4][5][6]	Separates ADC components under denaturing conditions based on hydrophobicity. [7][8][9][10][11]	Measures the mass-to-charge ratio of intact or fragmented ADC species to determine the mass of conjugated drugs.[12][13]
Information Provided	Average DAR.[1]	Average DAR, drug-load distribution, and detection of unconjugated antibody.[3][6]	Average DAR, drug-load distribution on light and heavy chains (after reduction).[7][9]	Average DAR, drug-load distribution, precise mass of ADC species, and identification of modifications. [12][13]
Typical Application	Rapid estimation of average DAR for well- characterized ADCs.[1]	Gold standard for characterization and quality control of cysteine-linked ADCs.[2][3]	Orthogonal method to HIC for cysteine- linked ADCs; suitable for ADCs that are not well- resolved by HIC. [9][10]	Detailed characterization of all types of ADCs, including lysine-linked and site-specific conjugates.[12] [14]
Advantages	Simple, fast, and requires minimal sample preparation.[1]	Analysis of intact ADCs under native conditions, providing information on	High resolution, compatible with MS, and can provide information on	High specificity and sensitivity, provides detailed molecular information, and



		the overall distribution of drug-loaded species.[3][6]	drug distribution on antibody subunits.[9][15]	applicable to heterogeneous mixtures.[12][13]
Limitations	Only provides an average DAR and is susceptible to interference from free drug and other UV-absorbing components.[16]	Lower resolution compared to RP-HPLC, and the high salt mobile phases are not directly compatible with MS.[17]	Requires denaturation and reduction of the ADC, which alters the native structure.[3]	Complex instrumentation and data analysis, and ionization efficiency can vary between different DAR species, potentially affecting quantitation.[18]
Accuracy	Generally lower compared to other methods due to potential interferences.	High for well- resolved peaks.	High, with improved peak integration leading to better accuracy.[9]	High, provides exact mass measurements.
Precision	Good for repeated measurements on the same sample.	Excellent retention time and area precision have been reported.[2]	Good, with high reproducibility.[8]	High, with good reproducibility of mass measurements.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for each of the key analytical methods.

UV/Vis Spectroscopy

This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct wavelengths of maximum absorbance.[1]



1. Sample Preparation:

- Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).
- Prepare solutions of the unconjugated antibody and the free drug at known concentrations in the same buffer to determine their respective extinction coefficients.

2. Instrumentation:

Use a calibrated UV/Vis spectrophotometer.

3. Data Acquisition:

- Measure the absorbance of the ADC solution at two wavelengths: one where the antibody
 has maximum absorbance (typically 280 nm) and another where the drug has maximum
 absorbance.
- Measure the absorbance of the unconjugated antibody and free drug solutions at the same two wavelengths to determine their molar extinction coefficients (ε).

4. Data Analysis:

 Calculate the concentration of the antibody and the drug in the ADC sample using the following equations, which account for the contribution of each component at both wavelengths:

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A280 = εAb,280 * CAb * I + εDrug,280 * CDrug * I
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- Aλmax,Drug = εAb,λmax,Drug * CAb * I + εDrug,λmax,Drug * CDrug * I
- \circ Where A is the absorbance, ϵ is the molar extinction coefficient, C is the molar concentration, and I is the path length of the cuvette.
- The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:
 - DAR = CDrug / CAb



Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[2][3]

- 1. Sample Preparation:
- Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).
- 2. Instrumentation:
- · HPLC system with a UV detector.
- HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).[5][19]
- 3. Chromatographic Conditions:
- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).[5]
- Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol).[4]
- Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
- Flow Rate: Typically 0.5-1.0 mL/min.
- · Detection: UV absorbance at 280 nm.
- 4. Data Analysis:
- Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.).
- Calculate the area of each peak.
- The average DAR is calculated using the following formula:
 - Average DAR = Σ (Peak Areai * DARi) / Σ Peak Areai



Where i represents each ADC species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates the light and heavy chains of the reduced ADC based on their hydrophobicity.

- 1. Sample Preparation:
- Reduce the ADC sample to break the interchain disulfide bonds. This is typically done by incubating the ADC (e.g., 1 mg/mL) with a reducing agent like dithiothreitol (DTT) at 37°C.[9]
- Quench the reaction after a specific time.
- 2. Instrumentation:
- HPLC or UHPLC system with a UV detector.
- Reversed-phase column (e.g., C4, C8, or C18).[9]
- 3. Chromatographic Conditions:
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Column Temperature: Often elevated (e.g., 60-80°C) to improve peak shape.
- Detection: UV absorbance at 280 nm.
- 4. Data Analysis:
- Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.



- Calculate the peak area for each species.
- The average DAR is calculated by summing the contributions from the light and heavy chains, weighted by their respective peak areas.

Mass Spectrometry (MS)

LC-MS provides detailed information on the mass of each ADC species, allowing for precise DAR determination.

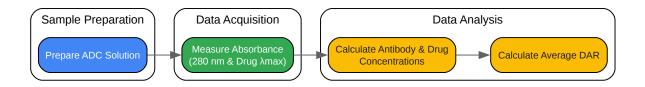
- 1. Sample Preparation:
- For intact mass analysis, the ADC sample is often desalted online using a reversed-phase or size-exclusion column.
- For subunit analysis, the ADC is reduced as described in the RP-HPLC protocol.
- Deglycosylation using an enzyme like PNGase F can be performed to simplify the mass spectra.
- 2. Instrumentation:
- LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- 3. LC-MS Conditions:
- LC Separation: Similar to RP-HPLC for denaturing conditions or size-exclusion chromatography for native conditions.
- MS Detection: The mass spectrometer is operated in positive ion mode to acquire the massto-charge (m/z) ratios of the eluting species.
- 4. Data Analysis:
- The raw mass spectra, which consist of a series of multiply charged ions, are deconvoluted to obtain the zero-charge state masses of the different ADC species.



- The relative abundance of each species is determined from the intensity of the deconvoluted mass peaks.
- The average DAR is calculated by a weighted average of the different DAR species, similar to the HIC-HPLC calculation.

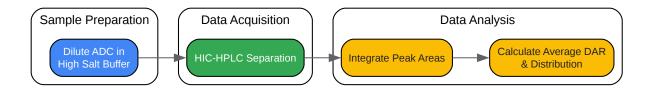
Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each analytical method.



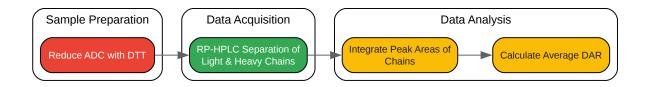
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UV/Vis Spectroscopy Workflow



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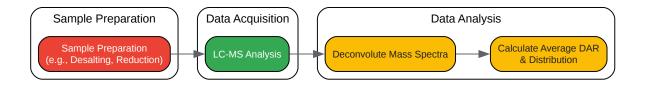
HIC-HPLC Workflow



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RP-HPLC Workflow



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Mass Spectrometry Workflow

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